molecular formula C6H4BrF3N2O B2616266 5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol CAS No. 2138418-11-6

5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B2616266
CAS No.: 2138418-11-6
M. Wt: 257.01
InChI Key: XHYXKLZTEVJEMB-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C6H4BrF3N2O It is a pyrimidine derivative characterized by the presence of bromine, methyl, and trifluoromethyl groups

Scientific Research Applications

5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of the compound 5-Bromo-4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one . These factors could include the pH and temperature of the body’s tissues, the presence of other compounds, and the specific characteristics of the compound’s targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol typically involves the bromination of 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce aryl or vinyl-substituted pyrimidines .

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
  • 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Comparison: Compared to similar compounds, 5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-2-3(7)4(13)12-5(11-2)6(8,9)10/h1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYXKLZTEVJEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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